molecular formula C10H19ClN2O B15311240 1-cyclopropanecarbonyl-N-methylpiperidin-4-aminehydrochloride

1-cyclopropanecarbonyl-N-methylpiperidin-4-aminehydrochloride

Cat. No.: B15311240
M. Wt: 218.72 g/mol
InChI Key: JUVKDTZRFYGROV-UHFFFAOYSA-N
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Description

1-Cyclopropanecarbonyl-N-methylpiperidin-4-aminehydrochloride is a chemical compound with the molecular formula C10H18N2O. It is known for its unique structure, which includes a cyclopropane ring attached to a piperidine ring, making it a subject of interest in various scientific fields .

Preparation Methods

The synthesis of 1-cyclopropanecarbonyl-N-methylpiperidin-4-aminehydrochloride involves several steps. One common method includes the reaction of cyclopropanecarbonyl chloride with N-methylpiperidin-4-amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Cyclopropanecarbonyl-N-methylpiperidin-4-aminehydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropanecarbonyl-N-methylpiperidin-4-aminehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclopropanecarbonyl-N-methylpiperidin-4-aminehydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Cyclopropanecarbonyl-N-methylpiperidin-4-aminehydrochloride can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its combined cyclopropane and piperidine structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H19ClN2O

Molecular Weight

218.72 g/mol

IUPAC Name

cyclopropyl-[4-(methylamino)piperidin-1-yl]methanone;hydrochloride

InChI

InChI=1S/C10H18N2O.ClH/c1-11-9-4-6-12(7-5-9)10(13)8-2-3-8;/h8-9,11H,2-7H2,1H3;1H

InChI Key

JUVKDTZRFYGROV-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(CC1)C(=O)C2CC2.Cl

Origin of Product

United States

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